
Ethyl malonoyl chloride
Overview
Description
Ethyl malonoyl chloride (CAS: 36239-09-5; alternative RNs: 33142-21-1, 55552-69-7) is a reactive acyl chloride derivative of malonic acid, with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol . It is also known by synonyms such as ethyl (chloroformyl)acetate, carbethoxyacetyl chloride, and ethyl 3-chloro-3-oxopropionate. Key physical properties include a boiling point of 79–80°C at 25 mmHg, a density of 1.176 g/mL at 25°C, and a refractive index of 1.429 .
The compound is widely utilized as a versatile acylating agent in organic synthesis. For example, it facilitates the preparation of 3-pyrrolin-2-ones via amidation with propargylamines and subsequent cyclization . Its reactivity stems from the electrophilic chloroformyl group, enabling nucleophilic substitutions with amines, alcohols, and hydrazines .
Scientific Research Applications
Ethyl malonyl chloride is a chemical compound with the molecular formula C5H7ClO3 . It is also known as ethyl (chloroformyl)acetate or ethyl 3-chloro-3-oxopropionate . Ethyl malonyl chloride is used in various chemical syntheses, and its applications stem from its role as a versatile acylating agent .
Scientific Research Applications
Ethyl malonyl chloride is a useful building block in organic synthesis, especially for producing malonic acid derivatives and heterocyclic derivatives .
Key applications:
- Synthesis of methanofullerodendimers and 3-pyrrolin-2-ones Ethyl malonyl chloride is used in the synthesis of these compounds .
- Preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives It plays a vital role in creating potential peptidomimetic building blocks .
- Acylating agent Ethyl malonyl chloride functions as an acylating agent for propargyl alcohols, hydrazines, and amines .
- Synthesis of ethyl trans-β-lactam-3-carboxylates Ethyl malonyl chloride is used in the synthesis of ethyl trans-β-lactam-3-carboxylates directly from reactions with imines .
- Reaction with β-(2-aminophenyl)-α,β-ynones Useful in the synthesis of 4H-[3,4-c]quinolone-4,5(6H)-diones .
- Annuloselectivity reactions Reactions of ethyl malonyl chloride and imines can realize base-switched annuloselectivity, delivering products like ethyl trans-β-lactam-3-carboxylates or 2,3-dihydro-1,3-oxazin-4-one derivatives, depending on the base used .
Case Studies:
- Solvent-Free Synthesis : Research has demonstrated the synthesis of ethyl malonyl chloride without using solvents, increasing the conversion rate compared to processes using solvents like methylene chloride . According to experiments, the conversion of ethyl malonic acid in a solvent process was found to be 84.39%, while the conversion in a solvent-free process was 98.23% .
- Magnetic Resonance Imaging : While not a direct application of ethyl malonyl chloride, magnetic resonance imaging (MRI) has been used to evaluate tissue injury caused by intramuscular injections of drugs like diclofenac . This shows the utility of MRI in assessing the impact of chemical injections on a muscular level .
- Ethylmalonyl-CoA Pathway : The ethylmalonyl-CoA (EMC) pathway, relevant in bacterial strains, uses ethylmalonyl-CoA for acetate assimilation under specific conditions . Genes encoding EMC pathway components were essential when acetate was used as a carbon source for Phaeobacter inhibens strain BS107 .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing ethyl malonoyl chloride, and how is purity assessed?
this compound is typically synthesized via chlorination of ethyl malonate using reagents like PCl₅ or SOCl₂. Key parameters include maintaining a temperature below 80°C to avoid decomposition and using inert atmospheres to prevent hydrolysis. Purity is assessed via boiling point (79–80°C at 25 mmHg, consistent with its molecular weight of 150.56 g/mol) and density (1.176 g/cm³) . Infrared (IR) spectroscopy (C=O stretch at ~1750 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) are critical for structural confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reactivity (R-phrases: 14-34) and flammability (flash point: 67°C), use closed systems with local exhaust ventilation. Personal protective equipment (PPE) includes impervious gloves, safety goggles, and flame-resistant lab coats. Storage requires moisture-free environments at temperatures below 25°C, as hydrolysis generates HCl and CO . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. How is this compound characterized spectroscopically?
IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups, while ¹H-NMR reveals splitting patterns for the ethyl group (triplet for CH₃, quartet for CH₂). ¹³C-NMR distinguishes the carbonyl carbons (~165–170 ppm) and the chloride-bearing carbon (~80 ppm). Gas chromatography-mass spectrometry (GC-MS) can detect trace impurities, such as residual solvents or decomposition products .
Advanced Research Questions
Q. How can exothermic decomposition risks during synthesis be mitigated?
Exothermic decomposition, observed during malonoyl chloride synthesis, may involve peroxide formation or autoxidation. Strategies include strict temperature control (<80°C), using stabilizers like hydroquinone, and avoiding prolonged storage of intermediates. Reactor design should incorporate cooling jackets and pressure relief systems. Pre-synthesis peroxide testing (e.g., KI-starch paper) is recommended .
Q. What solvent systems optimize the reactivity of this compound in nucleophilic acyl substitution?
Polar aprotic solvents (e.g., dichloromethane, THF) enhance electrophilicity of the carbonyl group, while alcoholic solvents may induce solvolysis. Kinetic studies in ethanol show competing pathways: nucleophilic attack at the carbonyl vs. ester hydrolysis. Solvent choice should align with target reaction rates and product stability .
Q. How can conflicting data on ester vs. acid chloride reactivity be resolved?
Discrepancies in reactivity studies (e.g., esterification vs. hydrolysis) often arise from moisture content or catalytic impurities. Controlled experiments under anhydrous conditions (e.g., molecular sieves) and kinetic profiling (e.g., in situ IR monitoring) clarify dominant pathways. Comparative studies with mthis compound (analogous structure, CAS 123460) can isolate steric/electronic effects .
Q. What computational methods predict the stability of this compound derivatives?
Density functional theory (DFT) calculations model transition states for hydrolysis or nucleophilic attack. Parameters like LUMO energy (electrophilicity) and bond dissociation energies (BDEs) for the C-Cl bond provide mechanistic insights. Molecular dynamics simulations assess solvent effects on reaction trajectories .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization or derivatization.
- Contradiction Analysis : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track hydrolysis pathways .
- Data Validation : Cross-reference spectral data with databases like PubChem (CID: 123460) or Reaxys .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl malonoyl chloride belongs to a class of acyl chlorides with malonate or substituted malonate backbones. Below is a detailed comparison with methyl malonyl chloride and ethyl oxalyl chloride, highlighting differences in properties, reactivity, and applications.
This compound vs. Methyl Malonyl Chloride
Key Differences :
- This compound’s ethyl group confers higher molecular weight and boiling point compared to methyl malonyl chloride, making it less volatile .
- Both compounds share corrosive hazards, but methyl malonyl chloride is explicitly classified as flammable (H227) due to its lower molecular weight .
This compound vs. Ethyl Oxalyl Chloride
Key Differences :
- Ethyl oxalyl chloride has a higher boiling point and density due to its oxalate backbone, which increases intermolecular interactions .
- This compound’s malonate structure allows for dual reactivity (both chloroformyl and ester groups), whereas ethyl oxalyl chloride’s oxalate group limits its application to simpler acylations .
Properties
IUPAC Name |
2-ethylpropanedioyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVOSHRRIJKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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